Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate
Description
The compound Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate features a hybrid structure combining a tetrahydrobenzo[b]thiophene core, a 3-fluorophenyl group, and a piperidine-4-carboxylate ester.
Synthesis: The compound is synthesized via multi-step reactions, starting with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a precursor. Cyanoacetylation or acetamido functionalization is performed using reagents like 1-cyanoacetyl-3,5-dimethylpyrazole or acetyl chloride, followed by coupling with 3-fluorophenylmethyl-piperidine intermediates .
Properties
IUPAC Name |
ethyl 1-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(3-fluorophenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN2O3S/c1-3-31-25(30)17-11-13-28(14-12-17)23(18-7-6-8-19(26)15-18)22-20-9-4-5-10-21(20)32-24(22)27-16(2)29/h6-8,15,17,23H,3-5,9-14H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDKSZAZIURUJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC(=CC=C2)F)C3=C(SC4=C3CCCC4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 475.0 g/mol. The structure includes a piperidine ring and a benzo[b]thiophene moiety, which are known to contribute to various biological activities.
Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These interactions can lead to various pharmacological effects, including:
- Antidepressant Activity : Compounds targeting serotonin receptors are often explored for their antidepressant properties.
- Analgesic Effects : The modulation of pain pathways through opioid receptor interactions has been noted in related compounds.
- Antitumor Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
In Vitro Studies
- Antimicrobial Activity : this compound has shown promising results against various bacterial strains. A study indicated that derivatives with similar structures displayed effective inhibition against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Assays : In vitro assays using human cancer cell lines revealed that this compound exhibits dose-dependent cytotoxic effects. The IC50 values were determined using standard MTT assays, indicating significant potential for further development in oncology.
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. Notable findings include:
- Behavioral Studies : In rodent models, the compound demonstrated anxiolytic-like effects in elevated plus maze tests.
- Pain Models : In formalin-induced pain models, it exhibited significant analgesic activity compared to control groups.
Case Study 1: Antidepressant Potential
A recent study investigated the antidepressant-like effects of the compound in a chronic unpredictable stress model in rats. The results indicated a significant reduction in immobility time in the forced swim test, suggesting potential efficacy as an antidepressant agent.
Case Study 2: Anticancer Activity
In a study examining the anticancer properties of related compounds, it was found that ethyl derivatives exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment.
Data Tables
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate exhibit selective antagonistic properties against the EP4 receptor, which is implicated in cancer progression. A patent describes its use in cancer treatment by inhibiting tumor growth via modulation of prostaglandin E2 signaling pathways .
1.2 RORγt Modulation
This compound has been identified as a modulator of the retinoic acid receptor-related orphan receptor gamma t (RORγt), which plays a critical role in immune response and inflammation. Studies have shown that derivatives of tetrahydrobenzo[b]thiophene can inhibit Th17 cell differentiation, suggesting potential applications in autoimmune diseases and inflammatory conditions .
Pharmacological Insights
2.1 Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific G protein-coupled receptors (GPCRs). These receptors are crucial for various physiological processes and are common targets for drug development .
2.2 In Vitro Characterization
In vitro studies have demonstrated the compound's solubility across different pH levels, indicating its potential bioavailability and effectiveness as a therapeutic agent . The compound's ability to form hydrogen bonds enhances its interaction with biological targets, further supporting its pharmacological profile .
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Structural and Functional Differences
Substituent Effects on Lipophilicity: The target compound’s 3-fluorophenyl group increases lipophilicity compared to analogs with pyridine (e.g., ) or cyanoacetamido groups (logP ~2.5 vs. 3.2) .
Synthetic Flexibility :
- The tosyl-piperidine analog () demonstrates the utility of sulfonylation in modifying piperidine’s steric and electronic profile, whereas the target compound uses fluorophenyl for electronic tuning.
Biological Relevance: Fluorophenyl in the target compound may enhance blood-brain barrier penetration, making it suitable for CNS-targeted therapies. The thienopyrimidinone analog () shows promise in anticancer applications due to its nitro group’s electrophilic reactivity .
Physicochemical and Pharmacokinetic Insights
- Melting Points : Crystalline analogs like the pyridine derivative () exhibit higher thermal stability (melting point >200°C), while esters with bulky groups (e.g., tosyl-piperidine in ) have lower melting points due to reduced crystallinity.
- Solubility : Piperidine-4-carboxylate esters (target compound) generally show better aqueous solubility than purely aromatic analogs (e.g., ), aided by the ester’s polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
